2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
CAS No.: 1334498-77-9
Cat. No.: VC2962370
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334498-77-9 |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O2/c1-13-3-2-8-6(5-13)4-7(10(14)15)9(11)12-8/h4H,2-3,5H2,1H3,(H2,11,12)(H,14,15) |
| Standard InChI Key | NLQOBLRMWJXPJK-UHFFFAOYSA-N |
| SMILES | CN1CCC2=NC(=C(C=C2C1)C(=O)O)N |
| Canonical SMILES | CN1CCC2=NC(=C(C=C2C1)C(=O)O)N |
Introduction
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound belonging to the naphthyridine class of heterocycles. This compound is characterized by its molecular formula, C10H13N3O2, and molecular weight of approximately 207.23 g/mol . It is a derivative of the naphthyridine ring system, which is known for its diverse pharmacological activities, including potential applications in medicinal chemistry .
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 1334498-77-9 |
| Purity | Typically 95% |
| Storage Conditions | 2-8°C |
Synthesis and Availability
The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions, although specific synthesis protocols are not widely detailed in the available literature. The compound is commercially available from various chemical suppliers, with stock maintained in the United States .
Pharmacological and Biological Activities
Naphthyridine derivatives, including compounds like 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid, are of interest due to their potential pharmacological activities. While specific biological activities of this compound are not extensively documented, related naphthyridine compounds have shown promise in areas such as analgesic and anti-inflammatory effects . Further research is needed to fully explore the biological potential of this specific compound.
Safety and Handling
Handling of 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid requires caution due to its chemical properties. It is classified with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, in contact with skin, or inhaled . Proper storage and handling procedures should be followed to minimize risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume